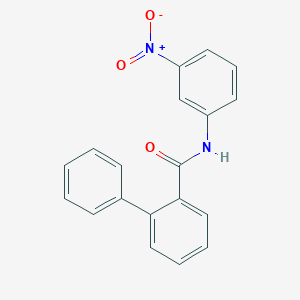

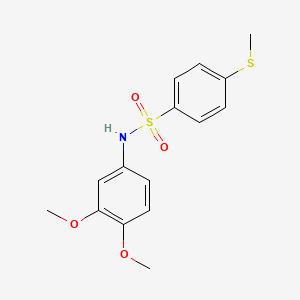

1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole often involves multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile starting material for the synthesis of various heterocyclic scaffolds, including benzotriazoles, through heterocyclic oriented synthesis (HOS). This process typically involves immobilization on a solid support followed by chlorination, nitro group reduction, and cyclization to afford the desired heterocycles (Křupková et al., 2013).

Molecular Structure Analysis

The structural analysis of benzotriazole derivatives, including those substituted with nitro groups, provides insights into their molecular conformations and interactions. X-ray diffraction techniques are commonly employed to elucidate the crystal structures, demonstrating how these molecules assemble in the solid state and revealing the importance of hydrogen bonding and π-π stacking interactions (de Souza et al., 2006).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a wide range of chemical reactions, showcasing their reactivity and potential as building blocks for more complex molecules. For example, amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole have been synthesized for high-energy materials applications, highlighting the versatility and reactivity of these compounds (Srinivas et al., 2012).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as density and crystallinity, are crucial for their application in materials science. The densities of certain benzotriazole derivatives have been measured and found to vary significantly, impacting their suitability for various applications, especially in the field of energetic materials (Srinivas et al., 2012).

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives, including their reactivity and stability, are influenced by their molecular structure. Studies on the synthesis, structure, and reactivity of compounds like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole provide valuable insights into the chemical behavior of these compounds, demonstrating their potential for nucleophilic substitution reactions and the importance of specific substituents in directing these reactions (Sparke et al., 2010).

Mecanismo De Acción

Target of Action

It’s structurally similar to 2-chloro-4-nitrophenol (2c4np), which is known to be degraded by certain bacteria . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, is involved in this process .

Mode of Action

In the case of 2C4NP, HnpAB catalyzes its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Biochemical Pathways

The degradation pathway of 2c4np involves the conversion of 2c4np to bt via chloro-1,4-benzoquinone, catalyzed by hnpab . BT is then further metabolized by the action of BT 1,2-dioxygenase, HnpC .

Result of Action

The degradation of similar compounds like 2c4np by bacteria suggests potential bioremediation applications .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzotriazol-1-yl-(2-chloro-4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O3/c14-10-7-8(18(20)21)5-6-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBLWHJZYFQUMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)

![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)

![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)